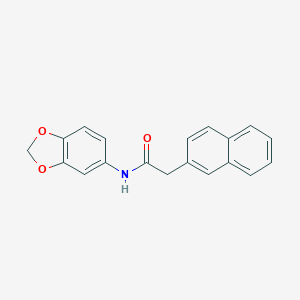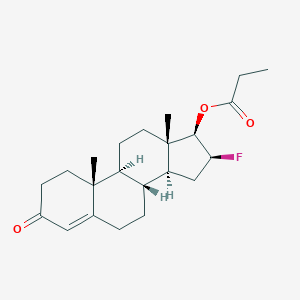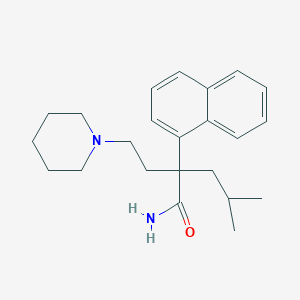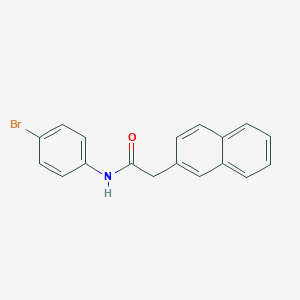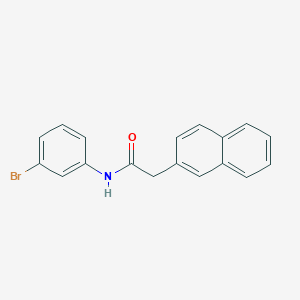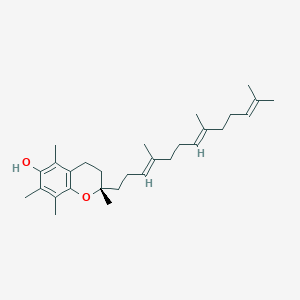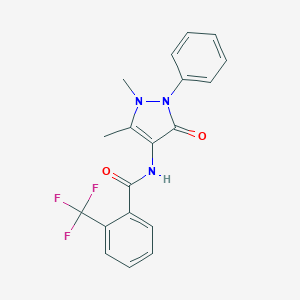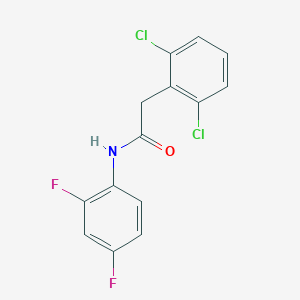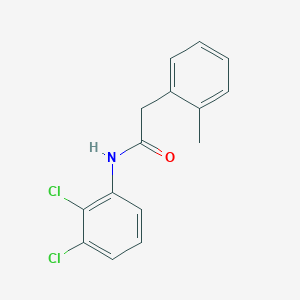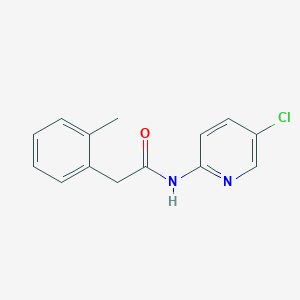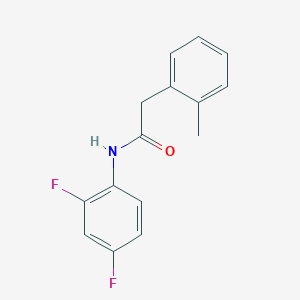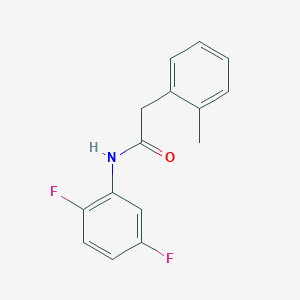
N-(2-chlorobenzyl)-4-methylbenzenesulfonamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(2-chlorobenzyl)-4-methylbenzenesulfonamide is an organic compound that belongs to the class of sulfonamides It is characterized by the presence of a 2-chlorobenzyl group attached to the nitrogen atom of a p-toluenesulfonamide moiety
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-chlorobenzyl)-4-methylbenzenesulfonamide typically involves the reaction of p-toluenesulfonamide with 2-chlorobenzyl chloride in the presence of a base such as sodium hydroxide or potassium carbonate. The reaction is usually carried out in an organic solvent like dichloromethane or toluene at elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods
On an industrial scale, the production of this compound can be achieved through a similar synthetic route, with optimizations for large-scale reactions. This may include the use of continuous flow reactors and more efficient separation and purification techniques to ensure high yield and purity of the final product.
化学反应分析
Types of Reactions
N-(2-chlorobenzyl)-4-methylbenzenesulfonamide can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atom in the 2-chlorobenzyl group can be replaced by other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation Reactions: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent and reaction conditions.
Reduction Reactions: The nitro group in the p-toluenesulfonamide moiety can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a catalyst.
Common Reagents and Conditions
Substitution: Nucleophiles like amines or thiols, solvents such as ethanol or acetonitrile, and bases like sodium hydroxide.
Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid, solvents such as dichloromethane.
Reduction: Reducing agents like hydrogen gas with a palladium catalyst, solvents such as ethanol or methanol.
Major Products Formed
Substitution: Formation of N-(2-substituted-benzyl)-p-toluenesulfonamide derivatives.
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of N-(2-chlorobenzyl)-p-toluenesulfonamide with an amine group.
科学研究应用
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential antimicrobial properties, particularly against bacterial strains.
Medicine: Explored for its potential use as a pharmaceutical intermediate in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
作用机制
The mechanism of action of N-(2-chlorobenzyl)-4-methylbenzenesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking their catalytic function. This inhibition can lead to various biological effects, depending on the target enzyme and the pathway involved.
相似化合物的比较
Similar Compounds
N-(2-chlorobenzyl)-4-methylbenzenesulfonamide: Characterized by the presence of a 2-chlorobenzyl group.
N-(2-Fluorobenzyl)-p-toluenesulfonamide: Similar structure but with a fluorine atom instead of chlorine.
N-(2-Bromobenzyl)-p-toluenesulfonamide: Similar structure but with a bromine atom instead of chlorine.
Uniqueness
This compound is unique due to its specific chemical structure, which imparts distinct reactivity and biological activity compared to its analogs. The presence of the chlorine atom can influence the compound’s electronic properties and its interaction with molecular targets, making it a valuable compound for various applications.
属性
分子式 |
C14H14ClNO2S |
|---|---|
分子量 |
295.8 g/mol |
IUPAC 名称 |
N-[(2-chlorophenyl)methyl]-4-methylbenzenesulfonamide |
InChI |
InChI=1S/C14H14ClNO2S/c1-11-6-8-13(9-7-11)19(17,18)16-10-12-4-2-3-5-14(12)15/h2-9,16H,10H2,1H3 |
InChI 键 |
BFLTUFRMUIZEIG-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)S(=O)(=O)NCC2=CC=CC=C2Cl |
规范 SMILES |
CC1=CC=C(C=C1)S(=O)(=O)NCC2=CC=CC=C2Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



